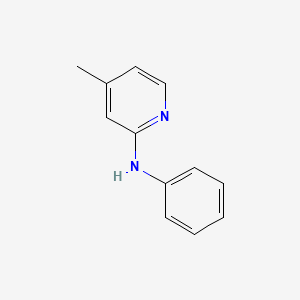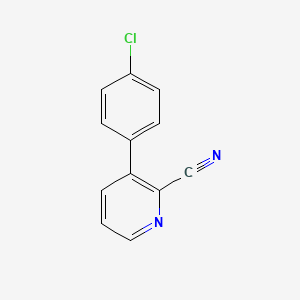
PENTANEDIOIC-D6 ANHYDRIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: Pentanedioic-d6 anhydride can be synthesized through the deuteration of glutaric anhydride. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated glutaric acid.
Esterification: Reacts with alcohols to form deuterated esters.
Amidation: Reacts with amines to form deuterated amides.
Common Reagents and Conditions:
Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines under mild heating conditions.
Major Products:
Hydrolysis: Deuterated glutaric acid.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
科学的研究の応用
Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.
類似化合物との比較
Glutaric Anhydride: The non-deuterated form of pentanedioic-d6 anhydride.
Succinic Anhydride: A similar cyclic anhydride with a shorter carbon chain.
Maleic Anhydride: Another cyclic anhydride with a different structure and reactivity.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in scientific research.
特性
CAS番号 |
1219794-53-2 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
120.137 |
IUPAC名 |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChIキー |
VANNPISTIUFMLH-NMFSSPJFSA-N |
SMILES |
C1CC(=O)OC(=O)C1 |
同義語 |
PENTANEDIOIC-D6 ANHYDRIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


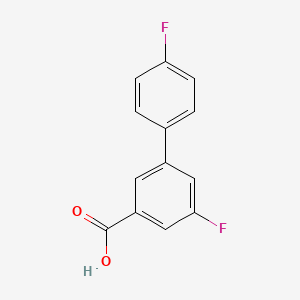
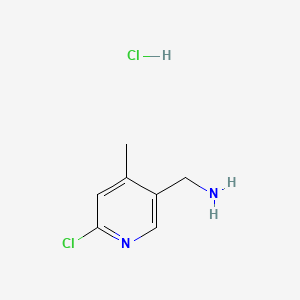
![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)
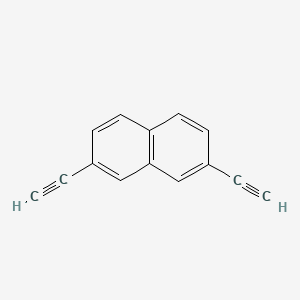
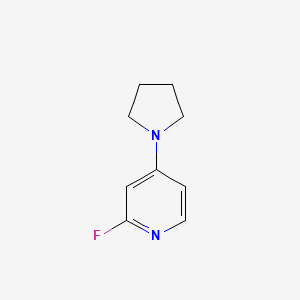
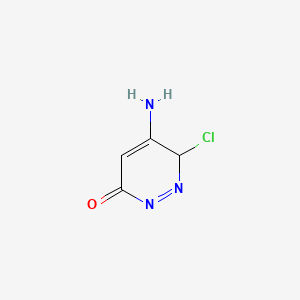
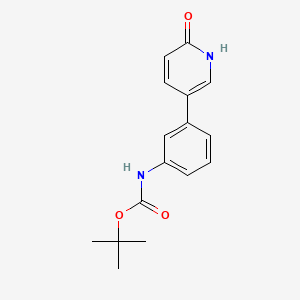
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B597795.png)
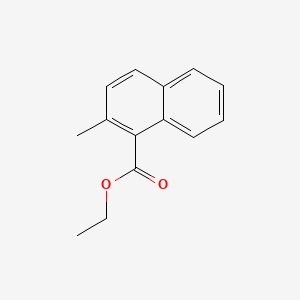
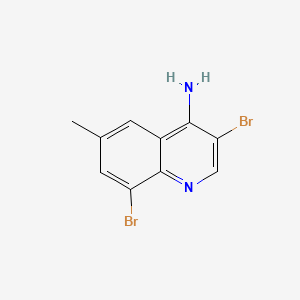
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)
